6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid

Medicinal chemistry Fragment-based drug discovery Chromatography

6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid (CAS 2060036-74-8) is a dihalogenated thieno[2,3-b]pyridine-2-carboxylic acid. The thieno[2,3-b]pyridine core is a recognized privileged scaffold in kinase inhibitor and neuroscience research , and the presence of both chlorine and fluorine substituents distinguishes this compound from the parent scaffold and mono‑halogenated analogs, enabling unique physicochemical and electronic tuning for fragment‑based drug discovery and intermediate chemistry.

Molecular Formula C8H3ClFNO2S
Molecular Weight 231.63 g/mol
Cat. No. B13155007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid
Molecular FormulaC8H3ClFNO2S
Molecular Weight231.63 g/mol
Structural Identifiers
SMILESC1=C2C=C(SC2=NC(=C1F)Cl)C(=O)O
InChIInChI=1S/C8H3ClFNO2S/c9-6-4(10)1-3-2-5(8(12)13)14-7(3)11-6/h1-2H,(H,12,13)
InChIKeyVCLHILUKGCHMMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid – Compound Class & Procurement Baseline


6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid (CAS 2060036-74-8) is a dihalogenated thieno[2,3-b]pyridine-2-carboxylic acid . The thieno[2,3-b]pyridine core is a recognized privileged scaffold in kinase inhibitor and neuroscience research [1], and the presence of both chlorine and fluorine substituents distinguishes this compound from the parent scaffold and mono‑halogenated analogs, enabling unique physicochemical and electronic tuning for fragment‑based drug discovery and intermediate chemistry.

Why 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid Cannot Be Replaced by Generic Thienopyridine Analogs


Generic substitution among thieno[2,3-b]pyridine-2-carboxylic acids is chemically unsound. The unsubstituted parent (CAS 59944-76-2) lacks both the chloro and fluoro substituents, resulting in a predicted logP that differs by approximately 1.5 units from the target compound . This leads to substantially different reversed‑phase chromatographic retention and extraction behavior, directly impacting purification and analytical quantification. Moreover, the electron‑withdrawing chlorine and fluorine atoms on the pyridine ring alter the carboxylic acid pKa by up to approximately 0.3–0.5 units compared to mono‑halogenated analogs , which changes its reactivity in amide coupling and salt‑formation steps. Replacing the target compound with a scaffold‑related analog without compensating for these changes will alter reaction kinetics, impurity profiles, and downstream biological readouts in a non‑linear, unpredictable manner.

Quantitative Selection Evidence for 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid Versus Closest Analogs


Hydrophobicity Differentiation Versus the Unsubstituted Parent Scaffold (LogP)

The target compound exhibits a significantly higher predicted logP (2.787) compared to the unsubstituted parent thieno[2,3-b]pyridine-2-carboxylic acid, which lacks the halogen substituents that increase lipophilicity . This translates into a longer reversed‑phase HPLC retention time and distinct solid‑phase extraction behavior, allowing for rational selection when a higher‑logP fragment is required to match a hydrophobic enzyme pocket.

Medicinal chemistry Fragment-based drug discovery Chromatography

Carboxylic Acid pKa Modulation Relative to the Mono‑Fluorinated Analog

The simultaneous presence of a chlorine atom at the 6‑position and a fluorine atom at the 5‑position exerts a stronger combined electron‑withdrawing effect than a single fluorine substituent alone. This is reflected in the predicted pKa of the target compound, which is approximately 0.3‑0.5 units lower than that of 5‑fluorothieno[2,3-b]pyridine-2-carboxylic acid (predicted pKa = 2.91) . The difference alters the ionization state at pH 2‑3, directly affecting extraction yield in liquid‑liquid protocols and the efficiency of acid‑amine salt formation.

Medicinal chemistry Salt formation Reactivity

Positional Isomer Differentiation: C‑6 Chloro vs. C‑3 Chloro Substitution

In contrast to 3‑chlorothieno[2,3-b]pyridine-2-carboxylic acid (CAS 937640‑24‑9), where the chlorine atom is located adjacent to the carboxyl group, the target compound places the chlorine at the 6‑position of the pyridine ring, next to the ring‑junction nitrogen . This positional difference modifies the electron density at the pyridine nitrogen, altering its hydrogen‑bond acceptor strength and its susceptibility to metabolic N‑oxidation. While direct experimental pKa or LogD data are not publicly available in peer‑reviewed literature, predicted physicochemical parameters (TPSA = 50.19 Ų; LogP = 2.787) suggest that the target compound’s hydrogen‑bonding and lipophilicity profile will be distinct from the 3‑chloro isomer, creating a separate SAR vector.

Medicinal chemistry Structure-activity relationship Metabolic stability

Reactivity Differentiation from the 2‑Carbaldehyde Analog

The target compound is the carboxylic acid, formally the oxidized form of 6‑chloro‑5‑fluorothieno[2,3-b]pyridine-2-carbaldehyde . The carboxyl group provides a stable, predictable handle for amide bond formation via standard coupling reagents, whereas the aldehyde requires reductive amination or oxidation to reach the same product. Quantitative yields for HATU‑mediated amide formation on thienopyridine‑2‑carboxylic acids typically exceed 80%, compared to 40‑60% for the aldehyde‑via‑reductive‑amination route [1]. This makes the carboxylic acid the preferred intermediate when high‑purity amide products are required with minimal side reactions.

Organic synthesis Intermediate chemistry Amide coupling

High-Impact Application Scenarios for 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid


Fragment-Based Drug Discovery Requiring a Halogenated, Low‑pKa Scaffold

The compound’s predicted logP of 2.787 and TPSA of 50.19 Ų fall within the rule‑of‑three space for fragment‑based screening, while its dihalogenation pattern provides vectors for both hydrophobic and polar interactions. The lowered pKa relative to mono‑fluorinated analogs means that a greater fraction is ionized at screening pH, improving aqueous solubility by roughly 2–5‑fold (estimated from Henderson–Hasselbalch for a ΔpKa of 0.4 units), enabling direct dispensing from DMSO stocks without precipitation. This makes it a rational choice for fragment libraries targeting kinases, mGlu receptors, or phosphodiesterases where a halogen‑bond donor is desired.

Late‑Stage Functionalization Via Amide Coupling

The carboxylic acid group provides a reliable anchor for amide bond formation using HATU or HBTU. Quantitative yields on closely related thieno[2,3-b]pyridine-2-carboxylic acids typically reach 80–95% , allowing for direct library synthesis without protecting‑group manipulation. This contrasts with the 40–60% overall yield achievable from the corresponding aldehyde via a two‑step sequence [1], making the carboxylic acid the preferred starting material for high‑throughput medicinal chemistry campaigns.

Analytical Reference for Chromatographic Method Development

Because the compound shows a high logP (2.787) and a distinct TPSA (50.19 Ų) , it serves as a useful retention‑time marker during the development of reversed‑phase HPLC methods for halogenated thienopyridine libraries. Its retention time under generic C18 gradient conditions can be predicted to fall between that of the parent scaffold (logP ~1.3) and highly lipophilic diaryl derivatives, providing a midpoint calibration standard that improves method ruggedness across multiple projects.

SAR Exploration of Halogen Position in Kinase Inhibitor Programs

The target compound is a direct comparator to 3‑chlorothieno[2,3-b]pyridine-2-carboxylic acid for probing the effect of chlorine position on kinase inhibitory activity. Procurement of both regioisomers enables parallel synthesis of matched‑pair amides; the C‑6 chloro isomer places the halogen ortho to the pyridine nitrogen, potentially engaging a backbone NH or a structural water in the ATP binding site, while the C‑3 chloro isomer alters the carboxylate geometry. Quantitative biochemical IC50 data for such matched pairs have not yet been published, but the physicochemical rationale supports this as a high‑value combinatorial SAR study.

Quote Request

Request a Quote for 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.